molecular formula C15H14N2OS B2843328 3-anilino-N-phenyl-3-sulfanylidenepropanamide CAS No. 13664-05-6

3-anilino-N-phenyl-3-sulfanylidenepropanamide

Cat. No.: B2843328
CAS No.: 13664-05-6
M. Wt: 270.35
InChI Key: GHKCCINELGKJJE-UHFFFAOYSA-N
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Description

3-anilino-N-phenyl-3-sulfanylidenepropanamide is a versatile chemical compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by the presence of an anilino group, a phenyl group, and a sulfanylidene group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-anilino-N-phenyl-3-sulfanylidenepropanamide typically involves the reaction of aniline with phenyl isothiocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-anilino-N-phenyl-3-sulfanylidenepropanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the anilino or phenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Substituted anilino or phenyl derivatives

Scientific Research Applications

3-anilino-N-phenyl-3-sulfanylidenepropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-anilino-N-phenyl-3-sulfanylidenepropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biochemical pathways, it can modulate signal transduction processes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-anilino-4-phenylmaleimide
  • N-phenyl-3-sulfanylidenepropanamide
  • 3-anilino-N-phenylpropanamide

Uniqueness

3-anilino-N-phenyl-3-sulfanylidenepropanamide is unique due to the presence of both an anilino group and a sulfanylidene group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-anilino-N-phenyl-3-sulfanylidenepropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKCCINELGKJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13664-05-6
Record name N-phenyl-2-(phenylcarbamothioyl)acetamide
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